1-[4-(4-Tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[4-(4-Tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features. It contains a piperidine ring, a thiolane ring, and a tert-butylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide typically involves multiple steps. One common approach is the reaction of 4-tert-butylbenzenesulfonyl chloride with a thiolane derivative under controlled conditions to form the sulfonyl-thiolane intermediate. This intermediate is then reacted with piperidine-4-carboxamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into simpler forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler amides or alcohols.
Scientific Research Applications
1-[4-(4-Tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-Tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine
- 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-furoyl)piperazine
Uniqueness
1-[4-(4-Tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a thiolane ring, and a tert-butylphenyl group. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
1-[4-(4-tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S2/c1-20(2,3)15-4-6-16(7-5-15)29(26,27)18-13-28(24,25)12-17(18)22-10-8-14(9-11-22)19(21)23/h4-7,14,17-18H,8-13H2,1-3H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDSCFGZVDLYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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